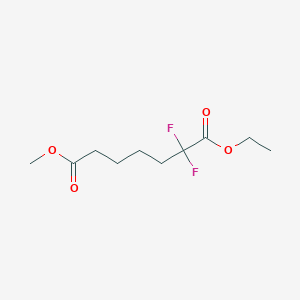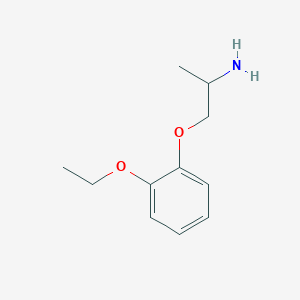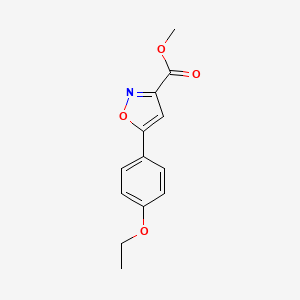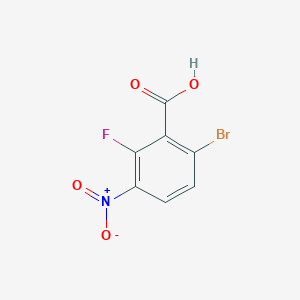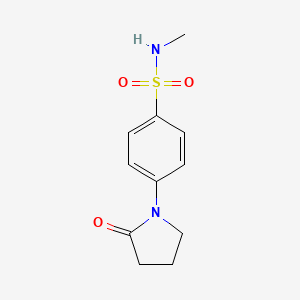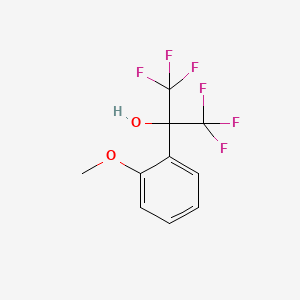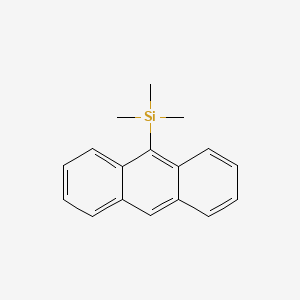
9-Trimethylsilylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Trimethylsilylanthracene is an organosilicon compound that features a trimethylsilyl group attached to the ninth position of the anthracene molecule. This compound is of significant interest due to its unique photophysical properties and its applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Trimethylsilylanthracene typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the anthracene core can undergo typical aromatic oxidation and reduction processes.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
9-Trimethylsilylanthracene has several applications in scientific research:
Photophysical Studies: Due to its unique fluorescence properties, it is used in studies involving fluorescence quenching and photochemical reactions.
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in various organic transformations.
Material Science: The compound’s properties make it useful in the development of new materials, particularly in the field of organic electronics and photonics.
Mecanismo De Acción
The primary mechanism of action for 9-Trimethylsilylanthracene in its photochemical reactions involves the formation of a hydrogen bond in the excited singlet state. This interaction leads to the cleavage of the carbon-silicon bond, resulting in the formation of anthracene . The reaction kinetics indicate that the intermediate formed during this process undergoes partitioning between the product and the starting material .
Comparación Con Compuestos Similares
- Trimethylsilyl-substituted Pyrenes
- Trimethylgermyl-substituted Anthracenes
- Trimethylstannyl-substituted Phenanthrenes
Comparison: 9-Trimethylsilylanthracene is unique due to its specific substitution pattern and the resulting photophysical properties. Compared to other trimethylsilyl-substituted aromatic compounds, it exhibits distinct fluorescence quenching behavior and reactivity in the presence of alcohols . This makes it particularly valuable for studies involving photochemical processes and material science applications.
Propiedades
Fórmula molecular |
C17H18Si |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
anthracen-9-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
Clave InChI |
BCXUWDHESDSDMJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)

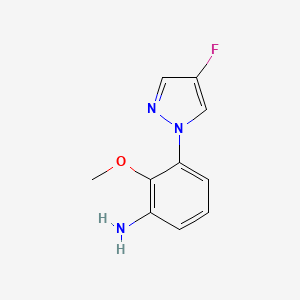
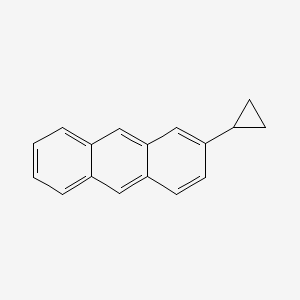
![1-[(1E)-1,3-Butadien-1-Yl]-4-Fluorobenzene](/img/structure/B13695209.png)
